![molecular formula C10H14F3IN2O B2630181 5-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856044-98-8](/img/structure/B2630181.png)
5-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
The compound you mentioned contains several functional groups, including a pyrazole ring, a butoxymethyl group, an iodo group, and a trifluoroethyl group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoroethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modify the physical properties of compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry . The trifluoroethyl group, for example, is known to have a strong electron-withdrawing effect, which can influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. For instance, the trifluoroethyl group is known to participate in various reactions, such as nucleophilic substitution and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its boiling point, density, and refractive index, can be determined experimentally . The presence of a trifluoroethyl group can significantly affect these properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3IN2O/c1-2-3-4-17-6-9-8(14)5-15-16(9)7-10(11,12)13/h5H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPROJONDOIQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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